molecular formula C22H27ClFN3O4 B13716556 2-O-Desmethyl Coordinax

2-O-Desmethyl Coordinax

Cat. No.: B13716556
M. Wt: 451.9 g/mol
InChI Key: WUYNAGSDZADZCE-TZIWHRDSSA-N
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Description

2-O-Desmethyl Cisapride is a minor metabolite of Cisapride, a prokinetic agent used to treat gastrointestinal disorders. The compound has the molecular formula C22H27ClFN3O4 and a molecular weight of 451.92 g/mol . It is primarily used in research settings to study the metabolism and pharmacokinetics of Cisapride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Desmethyl Cisapride typically involves the demethylation of Cisapride. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for 2-O-Desmethyl Cisapride are not well-documented, as the compound is primarily used for research purposes. the synthesis generally follows similar principles to those used in laboratory settings, with a focus on scalability and purity.

Chemical Reactions Analysis

Types of Reactions

2-O-Desmethyl Cisapride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized and reduced metabolites, as well as substituted derivatives that can be used for further research and development .

Scientific Research Applications

2-O-Desmethyl Cisapride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-O-Desmethyl Cisapride is similar to that of its parent compound, Cisapride. It acts as a serotonin 5-HT4 receptor agonist, promoting the release of acetylcholine in the enteric nervous system. This leads to increased gastrointestinal motility by enhancing the tone and amplitude of gastric contractions and accelerating gastric emptying .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-Desmethyl Cisapride is unique due to its specific role as a metabolite of Cisapride. It provides valuable insights into the metabolic pathways and pharmacokinetics of prokinetic agents, making it a crucial compound for research purposes .

Properties

Molecular Formula

C22H27ClFN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide

InChI

InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21-/m1/s1

InChI Key

WUYNAGSDZADZCE-TZIWHRDSSA-N

Isomeric SMILES

CO[C@@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F

Origin of Product

United States

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